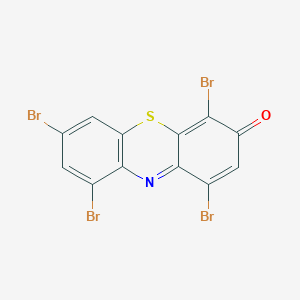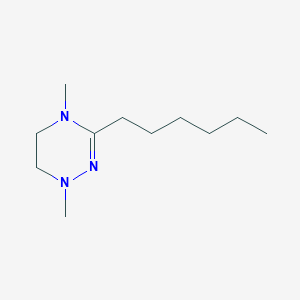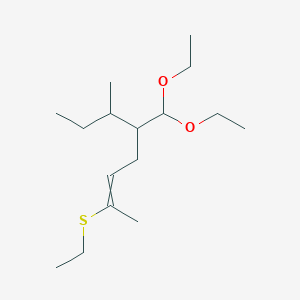
5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene is an organic compound with a complex structure that includes both ether and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene typically involves multi-step organic reactions. One common method starts with the preparation of the diethoxymethyl group, which is then introduced into the octene backbone through a series of substitution and addition reactions. The ethylsulfanyl group is usually added via a thiolation reaction, where an ethylthiol is reacted with an appropriate precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the double bond or the ether group.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors through its ether and sulfanyl groups, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-2-(methylsulfanyl)-6-methyloct-2-ene
- 5-(Ethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene
Uniqueness
5-(Diethoxymethyl)-2-(ethylsulfanyl)-6-methyloct-2-ene is unique due to the presence of both diethoxymethyl and ethylsulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
62626-81-7 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
5-(diethoxymethyl)-2-ethylsulfanyl-6-methyloct-2-ene |
InChI |
InChI=1S/C16H32O2S/c1-7-13(5)15(12-11-14(6)19-10-4)16(17-8-2)18-9-3/h11,13,15-16H,7-10,12H2,1-6H3 |
InChI Key |
IWSDNSFCGNGTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=C(C)SCC)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


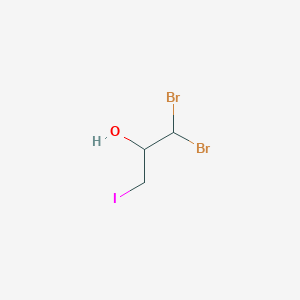

![N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide](/img/structure/B14521614.png)
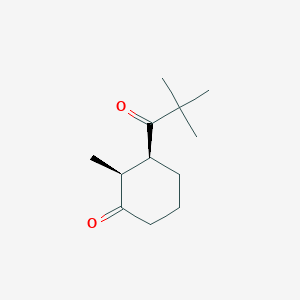

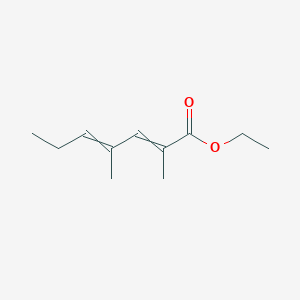

![N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide](/img/structure/B14521643.png)
![N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14521645.png)
![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)
![1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-](/img/structure/B14521647.png)
